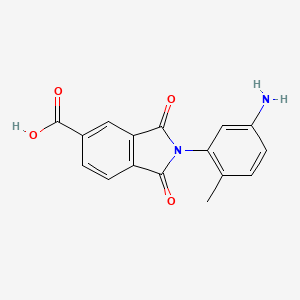

![molecular formula C14H13N3O2S B5578431 methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate" is a chemical substance used in various synthesis and chemical reactions. The specific compound was not directly found, but the literature provides details on related compounds used for synthesizing heterocyclic systems and studying their chemical properties.

Synthesis Analysis:

The synthesis of related compounds involves multiple steps starting from basic esters and employing various reagents for the preparation of substituted pyridines and benzoates. Techniques such as catalytic hydrogenation and reactions with 1,3-diketones are typically involved in the creation of trisubstituted pyrroles and fused heterocyclic systems (Toplak et al., 1999; Selič et al., 1997).

Molecular Structure Analysis:

The molecular structure of compounds similar to "methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate" has been studied through techniques like X-ray diffraction, which help in understanding the spatial arrangement and bonding within the molecule. Structural investigations reveal complex arrangements like hydrogen-bonded sheets and chains (Portilla et al., 2007).

Chemical Reactions and Properties:

These compounds are involved in various chemical reactions, including the synthesis of heterocyclic systems and transformations into different chemical structures. They react with N- and C-nucleophiles to yield heterocyclic systems such as pyrroles, pyrimidines, and pyridazines (Pizzioli et al., 1998).

Physical Properties Analysis:

The physical properties such as melting points, solubility, and crystal structures are essential for understanding the behavior of these compounds under different conditions. These properties are typically determined using methods like X-ray crystallography (Moser et al., 2005).

Chemical Properties Analysis:

The chemical properties include reactivity, stability, and interaction with other chemical entities. These compounds exhibit various chemical behaviors such as cyclization, hydrogenation, and reaction with nucleophiles to form new compounds (Rečnik et al., 2000; Ornik et al., 1990).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate and its derivatives are instrumental in the synthesis of various heterocyclic systems. For example, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and other complex structures through a series of reactions starting from acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).

Electrochemical and Spectroelectrochemical Characterization

Methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate derivatives have been explored for their electrochemical properties. For instance, a study on a pyrrole derivative linked to Methyl Red azo dye highlighted its potential for electrochromic applications. The synthesized compound displayed distinct electrochromic properties, such as chromatic contrast and switching time, which could be beneficial for developing pH sensors and other electrochromic devices (Almeida et al., 2017).

Corrosion Inhibition

Research has also delved into the use of compounds with pyridine rings, similar to methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate, for corrosion inhibition. A study demonstrated that a Schiff base derivative with multiple pyridine and benzene rings effectively inhibited corrosion in a hydrochloric acid environment, showcasing the potential of such compounds in protecting metals against corrosion (Ji et al., 2016).

Antitumor Activity

Compounds structurally related to methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate have been investigated for their antitumor properties. For instance, the synthesis and biological evaluation of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles revealed promising antineoplastic capabilities. These compounds were tested for their antitumor activity in vitro and in vivo, indicating their potential as new classes of antineoplastic agents (Nguyen et al., 1990).

Propriétés

IUPAC Name |

methyl 4-(pyridin-2-ylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-19-13(18)10-5-7-11(8-6-10)16-14(20)17-12-4-2-3-9-15-12/h2-9H,1H3,(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZLBWQNMNGXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

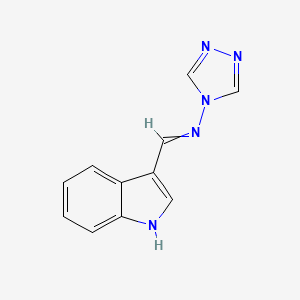

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

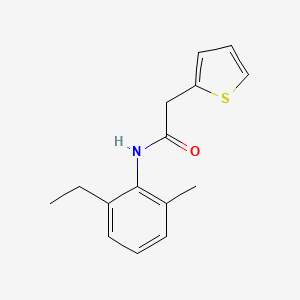

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

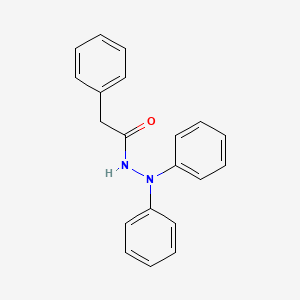

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)